molecular formula C10H14O B1581577 2-Isopropyl-4-methylphenol CAS No. 4427-56-9

2-Isopropyl-4-methylphenol

Cat. No.: B1581577
CAS No.: 4427-56-9
M. Wt: 150.22 g/mol
InChI Key: DSTPUJAJSXTJHM-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylphenol, also known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is commonly found in the essential oils of thyme (Thymus vulgaris) and other plants. This compound is known for its pleasant aromatic odor and strong antiseptic properties .

Biochemical Analysis

Biochemical Properties

2-Isopropyl-4-methylphenol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The noteworthy effects of this compound are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .

Cellular Effects

This compound has been shown to exhibit strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . Actions on influenza virus have also been confirmed . It suppresses oxidation and prevents degradation of co-existing materials, which is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .

Molecular Mechanism

The derivative of this compound, named 4-(hydroxymethyl)-2-isopropyl-5-methylphenol, was synthesized by the hydroxymethylation of thymol . The phenolates as nucleophiles reacted with methanol which yielded hydroxymethylphenols at alkaline pH .

Temporal Effects in Laboratory Settings

This compound is highly stable and retains its properties over an extended period of time . It has been found that this compound delayed the oxidation induction time by 3 hours at 0.01% and by 9 hours at 0.04% .

Dosage Effects in Animal Models

The protective effect shown by morphine administration at a dose of 3 mg/kg was 87.7%, while this compound at doses of 25, 50, and 100 mg/kg showed protective effects of 61.5, 69.2, and 73.4%, respectively .

Metabolic Pathways

It is known that this compound exerts its effects via maintaining ionic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-4-methylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrially, this compound is produced by the alkylation of m-cresol with propylene in the presence of a solid acid catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to maximize yield .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thymohydroquinone and thymobenzoquinone.

    Reduction: Reduction reactions typically yield dihydrothymol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropyl-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2-Isopropyl-4-methylphenol is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound also inhibits the synthesis of essential cellular components, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

2-Isopropyl-4-methylphenol is often compared with other phenolic compounds such as carvacrol and eugenol. While all these compounds exhibit antimicrobial properties, this compound is unique due to its higher stability and lower toxicity. Similar compounds include:

This compound stands out due to its balanced profile of efficacy, safety, and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

4-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTPUJAJSXTJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052104
Record name 2-Isopropyl-p-cresol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4427-56-9
Record name Isothymol
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Record name 2-Isopropyl-p-cresol
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Record name 2-Isopropyl-4-methylphenol
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Record name Phenol, 4-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-p-cresol
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Record name 2-isopropyl-p-cresol
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Record name 2-ISOPROPYL-P-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions 2-Isopropyl-4-methylphenol exhibiting allelopathic activity. Can you elaborate on its potential mechanism of action in plants?

A: While the exact mechanism of action of this compound on plant growth isn't explicitly detailed in the provided research [], its allelopathic effects likely stem from its phenolic structure. Phenolic compounds are known to interfere with various plant physiological processes. Possible mechanisms include:

    Q2: The study highlights the antioxidant properties of this compound. What structural features contribute to this activity?

    A: The antioxidant capacity of this compound is primarily attributed to the presence of the phenolic hydroxyl group (-OH) on its aromatic ring. This structural feature allows it to act as an effective radical scavenger by donating hydrogen atoms (H•) to neutralize free radicals like DPPH and H₂O₂ []. The presence of isopropyl and methyl substituents on the aromatic ring can further influence its antioxidant activity by contributing to steric hindrance and electron-donating effects. These factors can impact the stability of the phenoxy radical formed after donating the hydrogen atom, influencing its ability to scavenge additional free radicals.

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